5-[[2-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC14544737
Molecular Formula: C22H27N5O3S2
Molecular Weight: 473.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N5O3S2 |
|---|---|
| Molecular Weight | 473.6 g/mol |
| IUPAC Name | 5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H27N5O3S2/c1-15(2)14-27-21(30)17(32-22(27)31)13-16-19(25-9-7-24(8-10-25)11-12-28)23-18-5-3-4-6-26(18)20(16)29/h3-6,13,15,28H,7-12,14H2,1-2H3 |
| Standard InChI Key | RERLGJYEZAJSQL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S |
Introduction
Structural Features
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Pyrido-pyrimidine Core: This part of the molecule is known for its role in various biological interactions, often serving as a scaffold for drug design due to its ability to bind with enzymes and receptors.
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Piperazine Ring: Substituted with a hydroxyethyl group, this enhances solubility and biological activity by facilitating interactions with biological targets.
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Thiazolidinone Moiety: Known for its pharmacological significance, this part of the molecule contributes to potential therapeutic effects, particularly in antimicrobial and anticancer applications.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. Key steps may include:
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Formation of the Pyrido-pyrimidine Core: This often involves condensation reactions.
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Introduction of the Piperazine Moiety: Typically achieved through nucleophilic substitution reactions.
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Construction of the Thiazolidinone Moiety: Involves the reaction of appropriate precursors to form the thiazolidinone ring.
Careful control of reaction conditions such as temperature, solvent choice, and pH is crucial for achieving high yields and purity of the desired product.
Potential Biological Activities
While specific data on 5-[[2-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is not readily available, compounds with similar structures have shown potential in interacting with enzymes and receptors, suggesting possible therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-[[2-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | Pyrido-pyrimidine core, piperazine ring, thiazolidinone moiety | Specific combination of functional groups |
| 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one | Similar core but with a phenylethyl group in the thiazolidinone | Different substituent on the thiazolidinone |
| 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one | Similar core but with a 4-methylbenzyl group | Different aromatic substituent |
Research Findings and Future Directions
Given the limited specific information on 5-[[2-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, further research is needed to fully understand its properties and potential applications. This could involve detailed structural analysis, biological activity assays, and exploration of its therapeutic potential.
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